molecular formula C23H22N4O4 B2413732 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1185141-51-8

6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2413732
CAS No.: 1185141-51-8
M. Wt: 418.453
InChI Key: VWYFXDCNRSUQQY-UHFFFAOYSA-N
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Description

5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-5-4-6-16(13-15)23-24-21(31-26-23)11-12-27-22(28)10-8-19(25-27)18-14-17(29-2)7-9-20(18)30-3/h4-10,13-14H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFXDCNRSUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the condensation of aminopyrazole with β-diketones under acidic conditions . The resulting intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with manual synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: N-substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. The structural characteristics of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one suggest potential efficacy against various cancer cell lines. For instance:

  • Study Findings : A study highlighted the synthesis of pyridazinone derivatives that showed promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

1.2 Antimicrobial Properties

The compound's oxadiazole moiety is known for its antimicrobial activity. Research has shown that oxadiazole derivatives can inhibit bacterial growth effectively.

  • Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition . This suggests that the oxadiazole component in the compound may confer similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound.

Structural Component Biological Activity
Dimethoxyphenyl GroupEnhances lipophilicity and cellular uptake
Oxadiazole RingImparts antimicrobial properties
Dihydropyridazinone CoreAssociated with anticancer activity

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Insight : The incorporation of similar pyridazinone structures into polymer matrices has been shown to improve charge transport properties and stability in electronic devices .

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazolo[1,5-a]pyrimidine core with the benzenesulfonamide moiety. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring fused with an oxadiazole moiety. Its molecular formula is C27H31N5O4C_{27}H_{31}N_5O_4, which contributes to its potential biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown inhibitory effects against various cancer cell lines:

  • In vitro studies demonstrated that certain oxadiazole derivatives achieved IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis and other cancer cell lines .
  • The compound under study showed selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been widely documented. These compounds have been shown to inhibit key inflammatory mediators:

  • Inhibition of cyclooxygenases (COX-1 and COX-2) has been reported in related studies .
  • Compounds similar to the one exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Studies have indicated that oxadiazole derivatives possess antibacterial activity against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) values were established for these derivatives, indicating their effectiveness in inhibiting bacterial growth .

Study 1: Anticancer Evaluation

A study published in PubMed Central evaluated the cytotoxic effects of several oxadiazole derivatives on cancer cell lines. The results showed that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 92.4 μM . This suggests potential as a lead compound for further development in cancer therapy.

Study 2: Anti-inflammatory Mechanism

Research conducted on related compounds revealed that they could act as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in inflammatory responses. The findings suggest that the compound may modulate inflammatory pathways effectively .

Study 3: Antimicrobial Screening

In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 16 to 32 μg/mL for different strains tested .

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